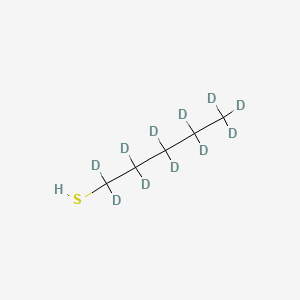

1-Pentane-D11-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H12S |

|---|---|

Molecular Weight |

115.28 g/mol |

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane-1-thiol |

InChI |

InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 |

InChI Key |

ZRKMQKLGEQPLNS-GILSBCIXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])S |

Canonical SMILES |

CCCCCS |

Origin of Product |

United States |

Foundational & Exploratory

Perdeuterated vs. Normal Pentanethiol: An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Subtle Power of a Neutron

In the realm of molecular science, the substitution of a hydrogen atom with its heavier, stable isotope, deuterium, represents a subtle yet profound modification. This seemingly minor change, the addition of a single neutron, can induce significant alterations in a molecule's physicochemical properties and reactivity. This guide provides a comprehensive technical exploration of the differences between perdeuterated pentanethiol (C5D11SD) and its common isotopologue, normal pentanethiol (C5H11SH). For researchers, scientists, and drug development professionals, understanding these differences is paramount for applications ranging from surface chemistry and materials science to pharmacology and analytical chemistry.

This document will delve into the core principles of deuteration, compare the physicochemical and spectroscopic properties of both molecules, explore their differential applications with a focus on self-assembled monolayers (SAMs) and their use as internal standards, and provide detailed experimental protocols.

The Deuterium Difference: Understanding the Kinetic Isotope Effect

The foundational principle governing the distinct behavior of deuterated compounds is the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. This is due to the greater mass of deuterium, which leads to a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, resulting in a slower reaction rate for processes where C-H bond cleavage is the rate-determining step.[1] This effect is particularly pronounced for hydrogen isotopes due to their large relative mass difference.

In the context of drug development, this "deuterium switch" can be a powerful tool to enhance a drug's metabolic stability. By selectively replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed, potentially leading to an improved pharmacokinetic profile, reduced dosing frequency, and an enhanced safety profile.[2]

Physicochemical Properties: A Comparative Analysis

While extensive experimental data for perdeuterated pentanethiol is not as readily available as for its normal counterpart, we can infer the expected differences based on the known effects of deuteration on other organic molecules. The increased molecular weight of perdeuterated pentanethiol will lead to slight variations in its physical properties.

| Property | Normal Pentanethiol (C5H11SH) | Perdeuterated Pentanethiol (C5D11SD) | Rationale for Difference |

| Molecular Formula | C5H12S | C5D12S | Isotopic substitution of hydrogen with deuterium. |

| Molecular Weight | 104.22 g/mol [3] | ~116.30 g/mol (calculated) | Increased mass of 12 deuterium atoms. |

| Boiling Point | 126.6 °C[3] | Expected to be slightly higher | Increased van der Waals forces due to higher mass. |

| Melting Point | -75.7 °C[3] | Expected to be slightly different | Changes in crystal lattice packing and intermolecular forces. |

| Density | ~0.842 g/cm³ at 20 °C[3] | Expected to be higher | Increased molecular mass for a similar molecular volume. |

It is important to note that while these trends are expected, the precise values for perdeuterated pentanethiol would require experimental determination.

Spectroscopic Fingerprints: Distinguishing Deuterated and Normal Pentanethiol

Spectroscopic techniques are invaluable for differentiating between isotopologues. The change in mass upon deuteration directly impacts the vibrational frequencies of the molecule, leading to distinct spectral signatures.

Infrared (IR) and Raman Spectroscopy

In vibrational spectroscopy, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations. This is a direct consequence of the increased reduced mass of the C-D bond.

-

C-H Stretch: Typically observed in the 2850-3000 cm⁻¹ region.

-

C-D Stretch: Expected to be shifted to approximately 2100-2200 cm⁻¹. This significant shift provides a clear and unambiguous way to confirm deuteration.

-

S-H Stretch: Found around 2550-2600 cm⁻¹.

-

S-D Stretch: Expected to appear at a lower frequency, around 1850-1950 cm⁻¹.

These shifts are invaluable for studying the orientation and conformation of molecules in various environments, such as within self-assembled monolayers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy also provides a powerful means of distinguishing between the two molecules.

-

¹H NMR: In the ¹H NMR spectrum of normal pentanethiol, characteristic signals for the different protons along the alkyl chain and the thiol proton are observed. In a fully perdeuterated pentanethiol sample, these signals would be absent.

-

²H NMR (Deuterium NMR): This technique is specifically used to observe deuterium nuclei. For perdeuterated pentanethiol, the ²H NMR spectrum would show signals corresponding to the deuterium atoms at different positions in the molecule. Deuterium NMR is particularly useful for studying the dynamics and ordering of deuterated molecules in condensed phases.[4]

-

¹³C NMR: The ¹³C NMR spectra of both compounds will be similar, but the signals for the carbon atoms in the deuterated molecule will show coupling to deuterium (C-D coupling), which can lead to splitting of the carbon signals into multiplets.

Applications in Surface Science: Self-Assembled Monolayers (SAMs)

Alkanethiols spontaneously form highly ordered, crystalline-like monolayers on gold surfaces, known as self-assembled monolayers (SAMs).[4] These SAMs are of great interest for a wide range of applications, including nanotechnology, biosensors, and corrosion inhibition. The use of perdeuterated pentanethiol offers unique advantages in the study and application of these monolayers.

Probing SAM Structure and Dynamics

The distinct vibrational frequencies of C-D bonds allow for their use as spectroscopic probes to study the structure and dynamics of SAMs without interference from the hydrocarbon environment of a biological sample or other components in a mixed system. Techniques like vibrational sum frequency spectroscopy (VSFS) and tip-enhanced Raman spectroscopy (TERS) can be used to selectively probe the deuterated chains within a monolayer.

A study on deuterated octadecanethiol SAMs on gold nanoparticles demonstrated that deuterium substitution is a powerful tool for investigating chain dynamics.[4] Using deuterium NMR, it was shown that the chain-melting transition in these SAMs involves an increase in the frequency of gauche bonds, indicating a more disordered state.[4] This level of detail would be difficult to obtain with non-deuterated molecules.

Caption: Schematic of a pentanethiol self-assembled monolayer on a gold substrate.

Experimental Protocol: Formation of Pentanethiol SAMs on Gold

This protocol outlines a general procedure for the formation of both normal and perdeuterated pentanethiol SAMs on gold-coated substrates.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)

-

Normal pentanethiol or perdeuterated pentanethiol

-

Absolute ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Clean glass vials with caps

-

Tweezers

-

Nitrogen gas source

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 10-15 minutes to remove any organic contaminants.

-

Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of either normal or perdeuterated pentanethiol in absolute ethanol in a clean glass vial.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrates into the thiol solution.

-

Seal the vial and allow the self-assembly process to occur for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrates from the thiol solution using tweezers.

-

Rinse the substrates thoroughly with absolute ethanol to remove any non-chemisorbed thiol molecules.

-

Dry the substrates under a stream of nitrogen gas.

-

-

Characterization:

-

The resulting SAMs can be characterized using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

-

Caption: Workflow for the formation of pentanethiol self-assembled monolayers.

Applications in Analytical Chemistry: Deuterated Internal Standards

In quantitative analysis, particularly in mass spectrometry-based techniques like liquid chromatography-mass spectrometry (LC-MS), the use of a reliable internal standard is crucial for achieving accurate and precise results. An internal standard is a compound that is added in a known amount to the sample and is used to correct for variations in sample preparation, injection volume, and ionization efficiency.

Perdeuterated pentanethiol is an ideal internal standard for the quantification of normal pentanethiol and other similar thiols.

Advantages of Deuterated Internal Standards

-

Similar Chemical and Physical Properties: Deuterated internal standards have nearly identical chemical and physical properties to their non-deuterated counterparts. This means they will have similar extraction efficiencies, chromatographic retention times, and ionization responses in the mass spectrometer.

-

Co-elution: The deuterated standard co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement) at the same time, allowing for accurate correction.[5]

-

Mass Difference: The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer.

Experimental Protocol: Quantitative Analysis of Pentanethiol using a Deuterated Internal Standard

This protocol provides a general workflow for the quantification of normal pentanethiol in a sample matrix using perdeuterated pentanethiol as an internal standard.

Materials:

-

Sample containing normal pentanethiol

-

Perdeuterated pentanethiol solution of a known concentration (internal standard)

-

Appropriate solvents for sample extraction and dilution

-

LC-MS system

Procedure:

-

Sample Preparation:

-

To a known volume or weight of the sample, add a precise volume of the perdeuterated pentanethiol internal standard solution.

-

-

Extraction:

-

Perform the necessary extraction procedure to isolate the pentanethiol from the sample matrix. The co-presence of the internal standard will account for any losses during this step.

-

-

Analysis by LC-MS:

-

Inject the extracted sample onto the LC-MS system.

-

Develop a chromatographic method that provides good separation of pentanethiol.

-

Set up the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both normal pentanethiol and perdeuterated pentanethiol.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards containing known concentrations of normal pentanethiol and a constant concentration of the perdeuterated internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of normal pentanethiol in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

-

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis of Perdeuterated Pentanethiol

While a specific, detailed synthesis of perdeuterated pentanethiol is not widely published, a general approach can be adapted from known methods for synthesizing alkanethiols, starting with a perdeuterated precursor. A common method involves the reaction of a deuterated alkyl halide with a sulfur source.

General Synthetic Approach:

-

Starting Material: Perdeuterated 1-bromopentane (C5D11Br) would be a suitable starting material.

-

Reaction with a Sulfur Nucleophile: The perdeuterated bromopentane can be reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis.

-

Using Sodium Hydrosulfide: This is a direct nucleophilic substitution where the hydrosulfide anion displaces the bromide.

-

Using Thiourea: This method involves the formation of an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the thiol. This is often a cleaner method with fewer side products (e.g., dialkyl sulfides).

-

Illustrative Reaction Scheme (using Thiourea):

Purification would typically be achieved through distillation. The successful synthesis would be confirmed by the spectroscopic methods described earlier, particularly the appearance of C-D and S-D stretching bands in the IR spectrum and the absence of proton signals in the ¹H NMR spectrum.

Conclusion

The substitution of hydrogen with deuterium in pentanethiol creates a molecule with distinct physical and spectroscopic properties. Perdeuterated pentanethiol serves as an invaluable tool for researchers in a variety of fields. In surface science, it acts as a powerful probe for elucidating the structure and dynamics of self-assembled monolayers. In analytical chemistry, its role as an internal standard is critical for achieving accurate and reliable quantification. For drug development professionals, understanding the principles of deuteration, as exemplified by the differences between normal and perdeuterated pentanethiol, opens up possibilities for optimizing the metabolic profiles of drug candidates. As analytical techniques become more sensitive and the need for precision in molecular design and analysis grows, the applications of deuterated compounds like perdeuterated pentanethiol will undoubtedly continue to expand.

References

-

Krishnakumar, V., Sangeetha, R., Mathammal, R., & Barathi, D. (2013). Density functional theory, comparative vibrational spectroscopic studies, HOMO-LUMO, first hyperpolarizability analyses of 2-fluoro 5-nitrotoluene and 2-bromo 5-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 104, 77–86. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8067, 1-Pentanethiol. Retrieved from [Link].

-

Derda, R., Wherritt, D. J., & Kiessling, L. L. (2007). Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. Organic Letters, 9(18), 3579–3582. [Link]

-

Sibener, S. J., et al. (2019). Chain-Length-Dependent Reactivity of Alkanethiolate Self-Assembled Monolayers with Atomic Hydrogen. The Journal of Physical Chemistry C, 123(44), 26997–27004. [Link]

-

Hitchcock, A. P., et al. (1997). Structure and Dynamics in Alkanethiolate Monolayers Self-Assembled on Gold Nanoparticles: A DSC, FT-IR, and Deuterium NMR Study. Journal of the American Chemical Society, 119(50), 12090–12101. [Link]

-

Wikipedia contributors. (2024, May 4). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Geissler, M., Chen, J., & Xia, Y. (2004). Comparative study of monolayers self-assembled from alkylisocyanides and alkanethiols on polycrystalline Pt substrates. Langmuir, 20(17), 6993–6997. [Link]

-

Wee, A. T. S., et al. (2007). Solid phase synthesis of functionalised SAM-forming alkanethiol–oligoethyleneglycols. Chemical Communications, (23), 2351. [Link]

-

Simmons, N., et al. (2000). Synthesis and characterization of a catechol-terminated alkanethiolate monolayer adsorbed on gold. Journal of Electroanalytical Chemistry, 482(2), 178-187. [Link]

-

Castner, D. G., et al. (2012). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Biointerphases, 7(1-4), 38. [Link]

-

Salvarezza, R. C., et al. (2007). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Physical Chemistry Chemical Physics, 9(30), 3949. [Link]

-

Lee, T. R., et al. (2007). Statistical analysis of electronic properties of alkanethiols in metal–molecule–metal junctions. Nanotechnology, 18(31), 315204. [Link]

-

Kim, H., et al. (2023). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Molecules, 28(4), 1588. [Link]

-

Vericat, C., et al. (2006). Self-assembled monolayers of alkanethiols on Au(111): surface structures, defects and dynamics. Physical Chemistry Chemical Physics, 8(34), 3949. [Link]

-

Irimia-Vladu, M., et al. (2017). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Scientific Reports, 7(1). [Link]

-

Scott, K. S., & DeCaprio, A. P. (2014). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu Scientific Instruments. Retrieved from [Link]

-

Asvany, O., et al. (2021). High-resolution rovibrational and rotational spectroscopy of singly deuterated cyclopropenyl cation, c-C3H2D+. Molecular Physics, 119(19-20), e1973210. [Link]

-

Tykwinski, R. R., et al. (2007). A Comparative Study of the CD and CH Stretching Spectral Regions of Typical Surfactants Systems Using VSFS: Orientation Analysis of the Terminal CH3 and CD3 Groups. The Journal of Physical Chemistry B, 111(49), 13574–13583. [Link]

-

Lee, S. H., et al. (2014). In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Generation Spectroscopy. The Journal of Physical Chemistry C, 118(43), 24963–24970. [Link]

-

NIST. (n.d.). 1-Pentanethiol. In NIST Chemistry WebBook. Retrieved from [Link]

-

South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). [Link]

-

Zvereva, E. A., et al. (2023). Raman and IR spectroscopy as a promising approach to rapid and non-destructive monitoring of chlorogenic acid in protein matrices. Frontiers in Chemistry, 11. [Link]

-

Allinger, N. L., et al. (1976). Vibrational spectra of (CH3)2S, CH3SCD3, and (CD3)2S. Journal of the American Chemical Society, 98(26), 8275–8282. [Link]

-

Owen, L. J., et al. (2007). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 53(5), 1005–1007. [Link]

-

Poirier, D., et al. (2023). Description of Chemical Synthesis, Nuclear Magnetic Resonance Characterization and Biological Activity of Estrane-Based Inhibitors/Activators of Steroidogenesis. Molecules, 28(8), 3499. [Link]

Sources

An In-Depth Technical Guide to the Applications of Deuterated Alkanethiols in Surface Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Power of Deuterium in Surface Science

Self-assembled monolayers (SAMs) of alkanethiols on noble metal surfaces represent a cornerstone of modern surface chemistry, offering a straightforward yet powerful method for tailoring interfacial properties at the molecular level.[1][2] These highly organized organic thin films are formed by the spontaneous chemisorption of alkanethiols from solution onto a substrate, most commonly gold.[3] The resulting monolayers have found diverse applications in electronics, biosensing, and materials science, where the ability to precisely control surface properties like wettability, adhesion, and biocompatibility is paramount.[4][5]

While the foundational principles of alkanethiol SAMs are well-established, the pursuit of finer control and deeper understanding of these systems has led to the adoption of more sophisticated molecular tools. Among these, the use of deuterated alkanethiols—molecules in which one or more hydrogen atoms are replaced by their heavier isotope, deuterium—has emerged as a particularly insightful strategy. The substitution of hydrogen with deuterium is a subtle modification, yet it induces significant and measurable changes in the physical properties of the molecule, most notably its vibrational frequencies and neutron scattering cross-section. These differences, while minimally impacting the overall chemical behavior and self-assembly process, provide powerful analytical labels for probing the structure, dynamics, and stability of SAMs with remarkable precision.

This technical guide provides a comprehensive overview of the applications of deuterated alkanethiols in surface chemistry. We will delve into the causality behind experimental choices, from the synthesis of these labeled molecules to their application in advanced surface analysis techniques. This document is intended to serve as a valuable resource for researchers and professionals seeking to leverage the unique advantages of deuterated alkanethiols in their own work, from fundamental surface science to the development of advanced drug delivery systems and biosensors.

The Rationale for Deuteration: A Subtle Change with Profound Implications

The primary motivation for employing deuterated alkanethiols lies in the "isotopic shift" they introduce in spectroscopic analyses. The increased mass of deuterium compared to hydrogen leads to a predictable decrease in the vibrational frequencies of C-D bonds relative to C-H bonds.[6] This shift provides a clear spectral window to distinguish deuterated molecules from their hydrogenated counterparts, a feature that is invaluable in a variety of experimental contexts.

Beyond this spectroscopic distinction, deuteration can also influence the kinetic stability of molecules. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This enhanced bond strength can slow down metabolic processes in drug molecules, thereby increasing their therapeutic half-life.[7][8][9] By analogy, this effect can also be harnessed to potentially enhance the stability of SAMs against certain degradation pathways.[3]

The strategic incorporation of deuterium into alkanethiol molecules thus opens up a range of possibilities for researchers, including:

-

Probing Molecular Orientation and Conformation: By selectively deuterating specific parts of an alkanethiol molecule, researchers can use vibrational spectroscopy to determine the orientation of different molecular segments within the SAM.

-

Investigating Mixed Monolayers: In SAMs composed of two or more different alkanethiols, deuteration of one component allows for its unambiguous identification and characterization, even when the components are chemically similar.

-

Studying Interfacial Phenomena: Deuterated alkanethiols serve as excellent probes in neutron reflectometry, a powerful technique for characterizing the structure of buried interfaces.

-

Enhancing SAM Stability: The inherent strength of the C-D bond can be leveraged to create more robust and long-lasting functional surfaces.

Synthesis and Preparation of Deuterated Alkanethiol SAMs

The successful application of deuterated alkanethiols begins with their synthesis and the subsequent formation of high-quality SAMs. While a variety of synthetic routes exist, solid-phase synthesis has emerged as a flexible and convenient method for producing a diverse range of alkanethiols, including those with isotopic labels.[10]

Experimental Protocol: Formation of a Deuterated Alkanethiol SAM on Gold

This protocol outlines a general procedure for the formation of a deuterated alkanethiol SAM on a gold substrate.

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)

-

Deuterated alkanethiol (e.g., perdeuterated octadecanethiol)

-

Anhydrous ethanol (or another suitable solvent)

-

Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove organic contaminants.

-

Rinse the substrate thoroughly with deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the deuterated alkanethiol in anhydrous ethanol.[11][12]

-

Immerse the cleaned gold substrate in the alkanethiol solution for at least 24 hours at room temperature to ensure the formation of a well-ordered monolayer.[11][13]

-

After immersion, remove the substrate from the solution and rinse it thoroughly with ethanol to remove any physisorbed molecules.[12]

-

Dry the substrate under a stream of nitrogen gas.

-

-

Characterization:

-

The quality of the resulting SAM can be assessed using a variety of surface-sensitive techniques, such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and the specialized techniques discussed in the following section.

-

Visualizing SAM Formation

The process of self-assembly can be visualized as a two-step process: an initial, rapid adsorption of alkanethiol molecules onto the gold surface, followed by a slower reorganization into a densely packed, ordered monolayer.

Caption: Workflow for the formation of a deuterated alkanethiol SAM on a gold substrate.

Advanced Characterization Techniques Leveraging Deuteration

The true power of deuterated alkanethiols is realized when they are used in conjunction with advanced surface characterization techniques. The isotopic labeling provides a unique handle for elucidating molecular-level details that would be difficult or impossible to obtain with their hydrogenated counterparts.

Vibrational Spectroscopy: A Window into Molecular Structure

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of molecules.[14] In the context of SAMs, these techniques can provide information about the chemical composition, orientation, and packing of the constituent molecules. The substitution of hydrogen with deuterium results in a significant shift of the C-D stretching vibrations to lower frequencies (around 2100-2200 cm⁻¹) compared to the C-H stretching vibrations (around 2800-3000 cm⁻¹).[6][15] This clear spectral separation allows for the unambiguous identification of deuterated species.

Applications in Vibrational Spectroscopy:

-

Determining Molecular Tilt and Conformation: By analyzing the polarization dependence of the IR absorption or Raman scattering from a deuterated SAM, the average tilt angle of the alkyl chains with respect to the surface normal can be determined.

-

Probing Buried Interfaces: Sum-frequency generation (SFG) spectroscopy is a surface-specific technique that is particularly sensitive to the vibrational modes of molecules at interfaces.[16] Using deuterated alkanethiols allows researchers to probe the structure and orientation of molecules at buried interfaces, such as a solid-liquid or solid-solid interface.[17][18]

-

Distinguishing Components in Mixed Monolayers: In a SAM composed of a mixture of hydrogenated and deuterated alkanethiols, the two components can be independently studied by monitoring their respective C-H and C-D vibrational modes. This is particularly useful for understanding phase separation and domain formation within the monolayer.

Neutron Reflectometry: Unveiling Interfacial Structure

Neutron reflectometry is a powerful technique for determining the thickness, density, and composition of thin films and buried interfaces. The technique relies on the reflection of a neutron beam from a surface. The reflectivity profile is sensitive to the neutron scattering length density (SLD) of the material, which is a measure of how strongly it interacts with neutrons.

Deuterium has a significantly different neutron scattering length compared to hydrogen. This "neutron contrast" makes deuterated alkanethiols ideal for neutron reflectometry studies of SAMs. By selectively deuterating either the alkanethiol or the surrounding medium (e.g., the solvent), the SLD profile of the interface can be manipulated to highlight specific structural features.

Applications in Neutron Reflectometry:

-

Determining Monolayer Thickness and Roughness: Neutron reflectometry can provide a precise measurement of the thickness of a deuterated SAM and the roughness of its interfaces with the substrate and the surrounding medium.

-

Probing the Hydration of SAMs: By using a mixture of H₂O and D₂O as the solvent, neutron reflectometry can be used to study the penetration of water into a SAM, providing insights into its barrier properties.

-

Characterizing Biomolecule Adsorption: The adsorption of proteins or other biomolecules onto a deuterated SAM can be readily detected and quantified by neutron reflectometry due to the change in the SLD profile at the interface.

Inelastic Electron Tunneling Spectroscopy (IETS): Vibrational Spectroscopy at the Nanoscale

Inelastic electron tunneling spectroscopy (IETS) is a technique that can measure the vibrational spectrum of a single molecule or a small number of molecules.[11] It is a powerful tool for studying the properties of molecules in nanojunctions, such as those formed by a scanning tunneling microscope (STM) tip and a SAM-covered surface.

The use of deuterated alkanethiols in IETS allows for the identification of individual molecules within a mixed monolayer. By mapping the spatial distribution of the C-D vibrational modes, it is possible to visualize the arrangement of the deuterated molecules on the surface at the nanoscale.[11]

Applications of Deuterated Alkanethiol SAMs

The unique properties of deuterated alkanethiols have led to their application in a wide range of fields, from fundamental studies of surface phenomena to the development of advanced technologies.

Biosensors and Biomedical Implants

The ability to precisely control the surface properties of materials is critical for the development of high-performance biosensors and biocompatible medical implants.[2][19] Deuterated alkanethiol SAMs can be used to create well-defined surfaces for the immobilization of biomolecules, such as enzymes, antibodies, and DNA.[19] The use of deuteration in conjunction with techniques like neutron reflectometry allows for the detailed characterization of the immobilized biomolecule layer, providing insights into its structure and function.

Furthermore, the potential for enhanced stability of deuterated SAMs could be beneficial for the long-term performance of biomedical implants, where the degradation of the surface coating can lead to adverse biological responses.[20]

Drug Delivery

The principles of using deuteration to enhance the metabolic stability of drugs can be extended to the design of drug delivery systems.[21][22] For example, drug-eluting stents are often coated with a polymer that releases a therapeutic agent over time. The stability of this coating is crucial for the proper functioning of the device.[20] Deuterated alkanethiol SAMs could potentially be used to create more robust and stable coatings for drug delivery applications, ensuring a more controlled and sustained release of the drug.

Molecular Electronics

Self-assembled monolayers are of great interest for applications in molecular electronics, where they can be used as ultrathin gate dielectrics, charge transport layers, and surface modifiers.[5][23] The ability to create well-ordered and defect-free SAMs is essential for the reliable performance of these devices. The use of deuterated alkanethiols in conjunction with advanced characterization techniques can help researchers to better understand and control the structure of SAMs at the molecular level, leading to the development of more efficient and reliable molecular electronic devices.

Conclusion and Future Outlook

Deuterated alkanethiols have proven to be an invaluable tool for researchers in surface chemistry, providing a level of insight into the structure, dynamics, and stability of self-assembled monolayers that is often unattainable with conventional methods. The subtle yet significant effects of isotopic substitution, when combined with advanced analytical techniques, have enabled a deeper understanding of interfacial phenomena at the molecular level.

As the demand for more sophisticated and reliable functional surfaces continues to grow, the applications of deuterated alkanethiols are likely to expand further. Future research in this area may focus on:

-

The development of new synthetic methods for producing a wider variety of deuterated alkanethiols with tailored properties.

-

The use of deuteration to study more complex systems, such as multicomponent SAMs and SAMs on curved or patterned surfaces.

-

The exploration of the kinetic isotope effect as a means of creating highly stable and robust SAMs for demanding applications in harsh environments.

References

-

ResearchGate. (n.d.). Applications of deuterated compounds. a Structural difference between... [Download Scientific Diagram]. Retrieved from [Link]

-

National Institutes of Health. (2021, May 17). Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Applications of Self Assembled Monolayers(SAMs) for Biosensor. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of ammonium terminated alkane thiol (9). Retrieved from [Link]

-

National Institutes of Health. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers. PMC. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Applications of Self-Assembled Monolayers for Biomolecular Electronics. Retrieved from [Link]

-

ResearchGate. (2020, July 23). Deuteration as a Tool for Enhancing the Half-Life of Drug. Retrieved from [Link]

-

RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from [Link]

-

PubMed. (n.d.). Self-assembled monolayers as a tunable platform for biosensor applications. Retrieved from [Link]

-

PubMed. (n.d.). The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study. Retrieved from [Link]

-

MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]

-

OSTI. (2004, August 3). Rapid Degradation of Alkanethiol-Based Self-Assembled Monolayers on Gold in Ambient Laboratory Conditions. Retrieved from [Link]

-

University of Houston. (2014, October 9). In Situ Vibrational Study of the Reductive Desorption of Alkanethiol Monolayers on Gold by Sum Frequency Generation Spectroscopy. Dr. Lee Group. Retrieved from [Link]

-

ACS Publications. (1996, December 1). Polymeric Self-Assembled Monolayers. 4. Chemical, Electrochemical, and Thermal Stability of ω-Functionalized, Self. Retrieved from [Link]

-

AIP Publishing. (2010, August 9). Identification of a deuterated alkanethiol inserted in a hydrogenated alkanethiol self-assembled monolayer by mapping of an inelastic tunneling signal. Review of Scientific Instruments. Retrieved from [Link]

-

ACS Publications. (n.d.). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. Retrieved from [Link]

-

(n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved from [Link]

-

Bentham Science. (2023, January 12). Clinical Application and Synthesis Methods of Deuterated Drugs. Retrieved from [Link]

-

Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold:. Retrieved from [Link]

-

ACS Publications. (n.d.). Structure and Dynamics in Alkanethiolate Monolayers Self-Assembled on Gold Nanoparticles: A DSC, FT-IR, and Deuterium NMR Study. Journal of the American Chemical Society. Retrieved from [Link]

-

Tysoe Group. (n.d.). Infrared and NMR Spectroscopic Studies of n-Alkanethiols Chemically Grafted on Dimethylzinc-Modified Silica Surfaces. Retrieved from [Link]

-

(2023, April 24). Sum Frequency Generation Spectroscopy of Fluorinated Organic Material-Based Interfaces. Retrieved from [Link]

-

SciSpace. (n.d.). Raman characterization of metal-alkanethiolates. Retrieved from [Link]

-

YouTube. (2021, April 28). The power of deuteration brings insight for vaccine and drug delivery. Retrieved from [Link]

-

YouTube. (2024, January 30). Synthesis of para-Deuterated 1-Methoxynaphthalene. Retrieved from [Link]

-

PubMed. (n.d.). Density functional theory study of the adsorption of alkanethiols on Cu(111), Ag(111), and Au(111) in the low and high coverage regimes. Retrieved from [Link]

-

MDPI. (2023, February 7). Formation and Thermal Stability of Ordered Self-Assembled Monolayers by the Adsorption of Amide-Containing Alkanethiols on Au(111). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Initial Oxidation of Alkanethiol-Covered Copper Studied by Vibrational Sum Frequency Spectroscopy. Retrieved from [Link]

-

(2023, September 9). Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. Retrieved from [Link]

-

PubMed. (2013, May 30). Sum frequency generation vibrational spectroscopy of cholesterol in hybrid bilayer membranes. Retrieved from [Link]

-

Sci-Hub. (n.d.). Extending the Capabilities of Heterodyne-Detected Sum-Frequency Generation Spectroscopy: Probing Any Interface in Any Polarization Combination. Retrieved from [Link]

-

YouTube. (2013, March 4). The effect of deuteration on an infrared spectrum. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry of Polythiols and Their Industrial Applications. Retrieved from [Link]

Sources

- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Self-assembled monolayers as a tunable platform for biosensor applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. ossila.com [ossila.com]

- 5. Self-Assembled Monolayers: Versatile Uses in Electronic Devices from Gate Dielectrics, Dopants, and Biosensing Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Solid-Phase Synthesis of Alkanethiols for the Preparation of Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. if.tugraz.at [if.tugraz.at]

- 14. mdpi.com [mdpi.com]

- 15. ispc-conference.org [ispc-conference.org]

- 16. lee.chem.uh.edu [lee.chem.uh.edu]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. Sum frequency generation vibrational spectroscopy of cholesterol in hybrid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. The use of alkanethiol self-assembled monolayers on 316L stainless steel for coronary artery stent nanomedicine applications: an oxidative and in vitro stability study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. isotope.com [isotope.com]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

A Senior Application Scientist’s Guide to Leveraging Deuterated Thiols in Self-Assembled Monolayer Research

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Surface—Unlocking Molecular Insights with Isotopic Precision

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, offering a remarkably simple yet powerful method to tailor the chemical and physical properties of interfaces.[1] The spontaneous organization of molecules, typically alkanethiols on noble metal surfaces like gold, creates highly ordered, crystalline-like two-dimensional structures that are fundamental to applications ranging from molecular electronics and biosensing to advanced drug delivery platforms.[2] While the thiol-gold system is robust and well-studied, elucidating the nuanced details of monolayer structure, dynamics, and stability in complex environments remains a significant challenge.[1] This guide introduces a critical, yet often underutilized, tool in the researcher's arsenal: the strategic use of deuterated thiols. By substituting hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), we can introduce a subtle, non-perturbative label that unlocks a wealth of information previously obscured by experimental limitations. This document serves as a technical guide to the principles, applications, and proven methodologies for employing deuterated thiols to achieve unparalleled clarity in SAM research.

The Spectroscopic Advantage: Deciphering Molecular Conformation with Vibrational Spectroscopy

The primary power of deuteration lies in its impact on molecular vibrations. The increased mass of deuterium compared to hydrogen causes a significant and predictable shift in the vibrational frequency of bonds involving this isotope (e.g., C-D vs. C-H). This isotopic shift is the key to spectroscopically isolating and unambiguously identifying specific molecular components within a complex SAM assembly.

Resolving Ambiguity in Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopies are workhorse techniques for probing the conformational order of the alkyl chains within a SAM. The frequencies of the methylene (CH₂) stretching modes are highly sensitive to the gauche/trans ratio of the carbon-carbon bonds, providing a direct measure of monolayer order.[3] However, in complex systems, these signals can overlap with vibrations from other molecules or the surrounding medium.

Deuteration provides an elegant solution. By selectively replacing hydrogen atoms on the alkyl chain with deuterium, the C-D stretching vibrations appear in a distinct spectral window (~2080-2200 cm⁻¹), well separated from the C-H stretching region (~2850-3000 cm⁻¹).[4] This allows for:

-

Pinpointing Conformational Order: Studying the C-D stretching modes of a deuterated thiol in a mixed monolayer with hydrogenated thiols allows for direct assessment of the deuterated species' conformation without interference.

-

Investigating the Headgroup: Deuterating the thiol proton (S-H to S-D) causes a large shift in the S-H stretching and bending modes.[5][6] This has been instrumental in studying the nature of the sulfur-gold bond and confirming the protonation state of the thiol upon adsorption.[5][7]

| Vibrational Mode | Typical Frequency (cm⁻¹) - Protonated (H) | Typical Frequency (cm⁻¹) - Deuterated (D) | Key Insight |

| C-H Stretch | 2850 - 3000 | N/A | Alkyl chain order |

| C-D Stretch | N/A | 2080 - 2200 | Isotopic label for chain order |

| S-H Stretch | ~2550 | N/A | Thiol headgroup state |

| S-D Stretch | N/A | ~1850 | Isotopic label for headgroup |

| C-S-H Bend | ~850 | N/A | Thiol headgroup state |

| C-S-D Bend | N/A | ~620 | Isotopic label for headgroup |

Frequencies are approximate and can vary based on molecular environment and conformation.

Caption: Isotopic shifts move deuterated bond vibrations to "cleaner" spectral regions.

Achieving Surface Specificity with Sum-Frequency Generation (SFG)

SFG is an intrinsically surface-specific technique, making it ideal for studying SAMs. However, even SFG can suffer from background signals. Deuterating the SAM provides a "dark" background, allowing researchers to clearly observe the vibrational signatures of non-deuterated molecules (e.g., proteins, drug molecules) as they adsorb to the surface. This is particularly powerful in drug development and biosensor applications for studying binding events in real-time.[8]

Enhancing Visibility: Neutron Reflectometry and Contrast Matching

Neutron-based techniques offer a unique way to probe the structure of thin films. Unlike X-rays, which scatter from electrons, neutrons scatter from atomic nuclei. Hydrogen and deuterium possess vastly different neutron scattering length densities (SLD), a property that can be masterfully exploited.

Neutron Reflectometry (NR) measures the reflection of a neutron beam from a surface to determine the thickness, density, and roughness of thin layers. The power of NR is fully realized through contrast matching . By preparing SAMs with deuterated thiols and immersing them in solvents with varying H/D ratios, one can selectively make different parts of the system "invisible" to the neutron beam.

-

Scenario 1: Deuterated Thiol in a Hydrogenated Solvent: The deuterated SAM will have a high contrast against the solvent, allowing for precise measurement of its thickness and packing density.

-

Scenario 2: Hydrogenated Thiol in a Deuterated Solvent: This highlights the solvent's interaction with the monolayer, revealing the extent of solvent penetration into the SAM.

-

Scenario 3: Contrast-Matched Solvent: By adjusting the solvent's H/D ratio to match the SLD of the thiol chains, the chains become "invisible," allowing for direct observation of a terminal functional group or an adsorbed species.

Caption: Contrast matching in Neutron Reflectometry using selective deuteration.

Probing SAM Dynamics: Tracking Molecules in Time and Space

The stability and robustness of SAMs are critical for their application.[9][10] Deuterated thiols serve as ideal tracers to study the dynamic processes that govern monolayer stability, such as molecular exchange and diffusion.

In a typical experiment, a well-formed SAM of a standard hydrogenated alkanethiol is immersed in a solution containing the deuterated analogue.[4] Over time, molecules from the solution can exchange with molecules in the monolayer. By using surface-sensitive techniques, one can monitor the incorporation of the deuterated species into the SAM.

-

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): This technique can directly detect the mass difference between protonated and deuterated fragments, quantifying the extent of exchange.

-

FT-IR Spectroscopy: The appearance and growth of the C-D stretching bands provide a direct measure of the exchange kinetics.[4]

These studies provide invaluable, field-proven insights into the mechanisms of SAM degradation, the influence of defect sites, and the effect of chain length and terminal group chemistry on monolayer stability.[11][12]

Caption: Experimental workflow for studying molecular exchange in SAMs using deuteration.

Applications in Drug Development and Biosensing

The principles outlined above have direct relevance for professionals in drug development. Deuteration is already used to enhance the metabolic stability of drugs by slowing down enzymatic degradation (the kinetic isotope effect).[13][14][15] When developing SAM-based platforms, such as drug-eluting nanoparticles or diagnostic biosensors, deuterated thiols offer significant advantages:

-

Improved Bio-Interface Analysis: When attaching a therapeutic agent or capture probe to a surface via a SAM, using a deuterated linker molecule creates a clean spectroscopic window. This allows researchers to study the drug's orientation, stability, and interaction with biological targets without spectral interference from the underlying monolayer.

-

Quantifying Surface Density: The distinct signals from deuterated linkers can be used to more accurately quantify the surface density of attached biomolecules, a critical parameter for sensor performance and drug efficacy.

Field-Proven Experimental Protocols

The trustworthiness of any protocol lies in its ability to produce consistent, verifiable results. The following methodologies are designed as self-validating systems for the preparation and analysis of deuterated thiol SAMs.

Protocol 1: Preparation of a High-Quality Deuterated Alkanethiol SAM on Gold

This protocol is adapted from established literature procedures to ensure the formation of a well-ordered monolayer.[3][16][17]

-

Substrate Preparation:

-

Use gold-coated substrates with a titanium or chromium adhesion layer.[17]

-

Clean the substrate by sonicating for 5 minutes each in high-purity acetone, then ethanol.

-

Dry the substrate under a stream of dry nitrogen gas.

-

Immediately before use, treat the substrate with an oxygen plasma cleaner or a piranha solution (H₂SO₄:H₂O₂ 3:1 mixture - EXTREME CAUTION REQUIRED ) for 1-2 minutes to remove organic contaminants, followed by copious rinsing with ultrapure water and ethanol, and drying with nitrogen.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of the deuterated alkanethiol in absolute, degassed ethanol. The purity of the thiol is critical for forming a well-ordered monolayer.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.[17]

-

-

Self-Assembly:

-

Completely immerse the cleaned gold substrate into the thiol solution in a clean glass container. Handle the substrate only with clean tweezers.

-

Backfill the container with nitrogen or argon gas to minimize oxidation, then seal it tightly.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature. Longer assembly times generally lead to more ordered and densely packed monolayers.[17]

-

-

Rinsing and Drying:

-

Remove the substrate from the solution with tweezers.

-

Rinse the surface thoroughly with copious amounts of clean ethanol to remove any non-chemisorbed (physisorbed) thiol molecules.

-

Gently dry the substrate under a stream of dry nitrogen.

-

Store the prepared SAM-coated substrate in a clean, dry environment (e.g., a desiccator) until characterization.

-

Protocol 2: Characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol outlines the acquisition of a reflection-absorption infrared spectrum (RAIRS) to verify the presence and order of the deuterated SAM.

-

Instrument Setup:

-

Use an FT-IR spectrometer equipped with a reflection accessory (grazing angle is optimal for sensitivity on metal surfaces).

-

Ensure the sample compartment is purged with dry, CO₂-free air or nitrogen to minimize atmospheric interference.

-

-

Background Spectrum:

-

Acquire a background spectrum using a freshly cleaned, unmodified gold substrate identical to the one used for SAM preparation. This is crucial for subtracting the spectral features of the gold and the atmosphere.

-

-

Sample Spectrum:

-

Replace the background substrate with your deuterated SAM-coated substrate, ensuring it is placed at the exact same position and orientation.

-

Acquire the sample spectrum. Co-add a sufficient number of scans (e.g., 1024) to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

Verify the presence of the SAM by identifying the characteristic C-D stretching vibrations in the 2080-2200 cm⁻¹ region.

-

Analyze the precise peak positions within this region to assess the conformational order of the alkyl chains. Lower frequency peaks (e.g., ~2088 cm⁻¹ for d-CH₂) are indicative of a more crystalline, all-trans conformation.

-

References

- Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group, University of Houston.

- Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.

- Deuterium in drug discovery: progress, opportunities and challenges.

- Self-Assembled Monolayers: Advantages of Pure Alkanethiols. Sigma-Aldrich.

- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing.

- Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Pan-American Advanced Studies Institute.

- Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews.

- Thermal Stability of Thiolated DNA SAMs in Buffer: Revealing the Influence of Surface Crystallography and DNA Coverage via In Situ Combin

- Preparation of Organothiol Self-Assembled Monolayers for Use in Templated Crystalliz

- Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy.

- Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applic

- Clinical Application and Synthesis Methods of Deuterated Drugs.

- Analyst - Index of. Royal Society of Chemistry.

- Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir.

- Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. University of California, Santa Barbara.

- New insights into the electrochemical desorption of alkanethiol SAMs on gold. PMC.

- Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Royal Society of Chemistry.

- Preparing Self-Assembled Monolayers. Sigma-Aldrich.

- Convenient detection of the thiol functional group using H/D isotope sensitive Raman spectroscopy. Semantic Scholar.

- Vibrational Study (Raman, SERS, and IR)

- A contact angle and ToF-SIMS study of SAM-thiol interactions on polycrystalline gold.

- Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold. Elettra Sincrotrone Trieste.

Sources

- 1. Exploring the Nature of the Au-S Bond in Thiol-Functionalized Gold – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]

- 2. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nsmn1.uh.edu [nsmn1.uh.edu]

- 9. par.nsf.gov [par.nsf.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Thermal Stability of Thiolated DNA SAMs in Buffer: Revealing the Influence of Surface Crystallography and DNA Coverage via In Situ Combinatorial Surface Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New insights into the electrochemical desorption of alkanethiol SAMs on gold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. researchgate.net [researchgate.net]

- 16. Redirecting [linkinghub.elsevier.com]

- 17. 溶液からの自己組織化に関する実験手順ガイド [sigmaaldrich.com]

Technical Guide: Solubility & Application of 1-Pentane-d11-thiol

The following technical guide details the solubility, handling, and application protocols for 1-Pentane-d11-thiol , a perdeuterated alkyl thiol used primarily in advanced spectroscopic studies and surface chemistry.

Executive Summary

Compound: this compound (

This compound is the perdeuterated isotopologue of 1-pentanethiol.[1] While its nuclear properties differ significantly from the protio-analog, its physicochemical solubility profile remains virtually identical.[1] It is a lipophilic molecule, miscible in ethanol and most organic solvents , but practically insoluble in water .[1]

Critical Handling Note: Like all alkyl thiols, this compound is prone to oxidative coupling to form disulfides (

Physicochemical Profile & Solubility Data

The Isotope Effect on Solubility

Deuteration (

-

Polarity: Low.[1] The thiol group (-SH) is weakly polar, but the pentyl chain (

) dominates, rendering the molecule hydrophobic.[1] -

Density: The d11 variant is approximately 10–15% denser than the unlabeled analog (

) due to the doubled mass of the hydrogen isotopes.[1]

Solubility Table

| Solvent Category | Solvent | Solubility Rating | Application Context |

| Alcohols | Ethanol (Absolute) | Miscible | Primary solvent for SAM formation on Gold. |

| Methanol | Miscible | Alternative for SAMs; higher volatility.[1] | |

| Isopropanol | Miscible | Used for cleaning/rinsing substrates.[1] | |

| Hydrocarbons | Hexane / Pentane | Miscible | Used for non-polar extractions or surface cleaning.[1] |

| Toluene | Miscible | Common for aromatic-compatible applications.[1] | |

| Chlorinated | Dichloromethane (DCM) | Miscible | Excellent solvent; often used for NMR samples.[1] |

| Chloroform ( | Miscible | Standard NMR solvent.[1] | |

| Ethers | Diethyl Ether | Miscible | High volatility; good for recovery.[1] |

| Aqueous | Water | Insoluble | < 160 mg/L. Forms a biphasic layer (oily film).[1] |

Technical Insight: While soluble in ethanol, thiols do not form strong hydrogen bond networks like alcohols.[1] The solubility in ethanol is driven by van der Waals interactions between the alkyl chain and the ethyl group of the solvent.

Experimental Protocols

Protocol A: Preparation of Self-Assembled Monolayers (SAMs) on Gold

This is the most common application for this compound, where the deuterium label provides contrast in Sum Frequency Generation (SFG) or IR spectroscopy against hydrogen-containing environments.[1]

Reagents:

-

This compound (>98% isotopic purity).[1]

-

Absolute Ethanol (200 proof, HPLC grade).[1]

-

Gold-coated substrate (Au(111) on mica or glass).[1]

Workflow Visualization:

Figure 1: Critical workflow for generating high-quality deuterated SAMs on gold.

Step-by-Step Procedure:

-

Substrate Cleaning: Clean the gold surface using UV/Ozone (10 min) or Piranha solution (3:1

).[1] Warning: Piranha is explosive with organics. -

Solution Prep: Prepare a 1 mM solution of this compound in absolute ethanol.

-

Incubation: Immerse the clean gold substrate into the solution immediately.[1]

-

Duration: Incubate for 12–24 hours at room temperature in a sealed vessel (to prevent ethanol evaporation and oxygen ingress).

-

Rinsing: Remove substrate and rinse copiously with fresh absolute ethanol to remove physisorbed (non-bonded) molecules.[1]

-

Drying: Dry under a stream of high-purity Nitrogen (

) gas.

Protocol B: NMR Sample Preparation

When using this compound as an internal standard or for characterization.[1]

-

Solvent Choice: Use Chloroform-d (

) or Benzene-d6 ( -

Concentration: 10–20 mg per 0.6 mL solvent is standard for

or -

Tube: Use high-grade 5mm NMR tubes. Cap immediately to prevent oxidation.[1]

Stability & Handling (The Oxidation Risk)[1]

The primary cause of sample degradation is the oxidation of the thiol to a disulfide. This reaction is accelerated by base, heat, and trace metals.[1]

Reaction Pathway:

Prevention Strategy:

-

Storage: Store neat liquid at 4°C or -20°C .

-

Atmosphere: Always backfill storage vials with Argon or Nitrogen after use.[1]

-

Shelf Life: 6–12 months if sealed properly.[1] If the liquid becomes cloudy or develops a precipitate, check for disulfide formation (insoluble in some conditions) or check NMR for a new peak downfield of the

-carbon.[1]

Figure 2: Oxidative degradation pathway. Disulfides do not form SAMs effectively on gold, ruining surface functionalization.

References

-

Sigma-Aldrich. 1-Pentanethiol Product Specification & Safety Data Sheet (SDS).[1][1]

-

PubChem. 1-Pentanethiol Compound Summary (CID 8067).[1][2] National Library of Medicine.[1] [1][3]

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1] (Standard reference for SAM protocols).

-

Bain, C. D., et al. (1989).[1] Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold.[1] Journal of the American Chemical Society.[1][4] (Foundational text on ethanol solubility for SAMs).

Sources

Methodological & Application

Application Note: Unveiling Interfacial Architectures with Neutron Reflectometry and Deuterated Thiols

Abstract

This guide provides a comprehensive overview and detailed protocols for employing neutron reflectometry (NR) with contrast variation, specifically using deuterated thiols, to probe the structure and composition of interfacial systems. This powerful combination of techniques offers unparalleled sensitivity for resolving nanoscale features at solid-liquid and solid-vapor interfaces, making it invaluable for researchers in materials science, biotechnology, and drug development. We delve into the theoretical underpinnings of neutron reflectometry, the strategic advantages of isotopic substitution, and provide field-proven, step-by-step protocols for the preparation of self-assembled monolayers (SAMs) on gold substrates and subsequent NR analysis.

Introduction: The Power of Seeing the Unseen with Neutron Reflectometry

At the heart of many scientific and technological advancements lies the control and understanding of interfaces. From the efficacy of a drug delivery nanoparticle to the performance of a biosensor, the molecular-level organization at surfaces dictates function. Neutron reflectometry (NR) has emerged as a premier, non-destructive technique for characterizing the structure of thin films and interfaces with sub-nanometer resolution.[1][2] Unlike X-rays, which interact with an atom's electron cloud, neutrons scatter from the atomic nucleus.[3] This fundamental difference provides unique advantages, particularly the ability to distinguish between isotopes of the same element, such as hydrogen (¹H) and deuterium (²H or D).[4]

This isotopic sensitivity is the cornerstone of the "contrast variation" method.[5][6] By selectively replacing hydrogen with deuterium in different components of a system—such as the solvent or specific molecules within a film—we can manipulate their neutron scattering length density (SLD). This allows us to effectively make certain layers "invisible" to the neutron beam, thereby highlighting the structure of the remaining components.[7]

Self-assembled monolayers (SAMs) of alkanethiols on gold are a widely used platform for creating well-defined, functional surfaces.[8][9][10] The strong affinity of the thiol group for gold results in the spontaneous formation of a dense, organized monolayer.[11] By employing deuterated thiols, we can create a high-contrast layer against which the adsorption, binding, or conformational changes of (typically hydrogenous) biomolecules like proteins or drugs can be precisely measured.[12] This application note will guide you through the principles and practice of using deuterated thiols in neutron reflectometry to gain unprecedented insights into interfacial phenomena.

The Principle of Contrast Variation with Deuterated Thiols

The key to a successful neutron reflectometry experiment lies in generating sufficient contrast between the different layers of the sample. The measure of this contrast is the scattering length density (SLD), which is calculated from the sum of the coherent scattering lengths of all atoms in a molecule, divided by the molecular volume.[3]

The power of using deuterated molecules stems from the significant difference in the neutron scattering length of hydrogen (-3.74 fm) and deuterium (+6.67 fm).[4] This difference has a profound impact on the SLD of a molecule. A hydrogen-rich (protonated) molecule will have a much lower SLD than its deuterated counterpart.

By strategically using deuterated thiols to form the SAM, we create a layer with a high SLD. When a hydrogenous molecule (e.g., a protein or a small molecule drug) adsorbs onto this surface from a solvent, its lower SLD creates a distinct interfacial profile that can be accurately measured by NR. Furthermore, by varying the H₂O/D₂O ratio of the solvent, we can systematically change the SLD of the bulk medium. This allows for a series of measurements under different contrast conditions, which provides a more robust and detailed model of the interfacial structure.

For instance, one can "contrast match" the solvent to the SLD of the adsorbing biomolecule, effectively making the biomolecule invisible and allowing for a precise characterization of any changes in the underlying deuterated thiol monolayer. Conversely, matching the solvent to the thiol layer can amplify the signal from the adsorbed biomolecule.

Table 1: Neutron Scattering Length Densities (SLD) of Common Materials

| Material | Chemical Formula | Density (g/cm³) | SLD (Å⁻²) |

| Silicon (Substrate) | Si | 2.33 | 2.07 x 10⁻⁶ |

| Gold (Substrate) | Au | 19.3 | 4.66 x 10⁻⁶ |

| H₂O | H₂O | 1.00 | -0.56 x 10⁻⁶ |

| D₂O | D₂O | 1.11 | 6.35 x 10⁻⁶ |

| Protonated Alkane | ~0.85 | ~-0.4 x 10⁻⁶ | |

| Deuterated Alkane | ~1.00 | ~7.0 x 10⁻⁶ | |

| Typical Protein | (various) | ~1.35 | ~2.0 - 2.5 x 10⁻⁶ |

Note: SLD values for alkanes and proteins are approximate and can vary based on specific composition and packing density. For precise calculations, it is recommended to use an online SLD calculator.[13][14][15]

Experimental Workflow: From Substrate to Data

The successful application of this technique hinges on meticulous sample preparation and a well-defined experimental plan. The following sections provide a detailed workflow.

Substrate Preparation: The Foundation of a Good SAM

The quality of the self-assembled monolayer is critically dependent on the cleanliness and smoothness of the gold substrate.[16][17] While various methods exist, a common and effective approach involves the deposition of a thin film of gold onto a polished silicon wafer.

Protocol 1: Preparation of Gold-Coated Silicon Wafers

-

Substrate Selection: Begin with single-crystal, prime-grade silicon (100) wafers.

-

Cleaning: Clean the silicon wafers meticulously. A common procedure is the RCA clean, though for many applications, sonication in a series of organic solvents (e.g., acetone, isopropanol) followed by oxygen plasma or UV/ozone treatment is sufficient.

-

Adhesion Layer: In a high-vacuum thermal or electron-beam evaporator (pressure < 1 x 10⁻⁶ torr), deposit a thin adhesion layer of chromium or titanium (typically 2-5 nm) onto the silicon wafer.[9] This is crucial for the adhesion of the gold layer.[9]

-

Gold Deposition: Without breaking vacuum, deposit a layer of high-purity gold (typically 15-50 nm) on top of the adhesion layer. A deposition rate of 0.1-0.2 nm/s is recommended to ensure a smooth film.

-

Post-Deposition Handling: Store the freshly coated substrates in a clean, dry environment (e.g., a desiccator or nitrogen-purged container) and use them for SAM formation as soon as possible to minimize atmospheric contamination.[11]

Formation of Deuterated Thiol Self-Assembled Monolayers

The formation of the SAM is a straightforward process of spontaneous adsorption from a dilute solution.[18]

Protocol 2: Formation of Deuterated Alkanethiol SAMs on Gold

-

Thiol Solution Preparation: Prepare a 1 mM solution of the desired deuterated alkanethiol in a high-purity solvent. Anhydrous ethanol is a common choice due to its ability to dissolve a wide range of thiols and its relatively low surface tension.[9]

-

Substrate Immersion: Immediately after cleaning the gold substrate (e.g., with a brief UV/ozone treatment to remove adventitious organic contaminants), immerse it in the deuterated thiol solution.[11] Ensure the entire gold surface is submerged.

-

Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature.[11] This extended time ensures the formation of a well-ordered and densely packed monolayer as the alkyl chains rearrange to maximize van der Waals interactions.[11]

-

Rinsing: After incubation, carefully remove the substrate from the thiol solution and rinse it thoroughly with fresh, pure solvent (e.g., ethanol) to remove any non-covalently bound thiols.

-

Drying: Dry the SAM-coated substrate under a gentle stream of dry nitrogen gas.

-

Characterization (Optional but Recommended): Before the neutron reflectometry experiment, it is advisable to characterize the quality of the SAM using complementary techniques such as contact angle goniometry (to verify surface hydrophobicity/hydrophilicity), ellipsometry (to measure thickness), and Atomic Force Microscopy (AFM) to assess surface morphology and defect density.[10][19][20]

Neutron Reflectometry Measurement

The NR experiment is performed at a dedicated neutron source facility. The general principle involves directing a highly collimated beam of neutrons at the sample surface at a very shallow angle and measuring the intensity of the reflected neutrons as a function of the momentum transfer vector, Qz.[21]

Qz = (4π/λ)sin(θ)

where λ is the neutron wavelength and θ is the angle of incidence.[21]

Protocol 3: Neutron Reflectometry Data Acquisition

-

Sample Mounting: Mount the SAM-coated substrate in a specialized liquid cell that allows for the controlled exchange of solvents while maintaining a stable, flat interface for the neutron beam.

-

Initial Measurement (e.g., in D₂O): Introduce the first solvent, typically D₂O to maximize contrast with the hydrogenous components of interest, into the liquid cell.

-

Alignment: Align the sample in the neutron beam to ensure the incident angle (θ) equals the reflected angle.

-

Data Collection: Measure the neutron reflectivity as a function of Qz. This is typically done by varying either the angle of incidence (θ) at a fixed wavelength (λ) or by using a range of wavelengths at a fixed angle (the time-of-flight method).

-

Contrast Variation: Exchange the solvent in the liquid cell with different H₂O/D₂O mixtures (e.g., 70% D₂O, 35% D₂O, and pure H₂O). After each solvent exchange, allow the system to equilibrate before repeating the reflectivity measurement.

-

Adsorption Studies: For studying the interaction of biomolecules or drugs, introduce a solution of the molecule of interest (dissolved in one of the contrast-matched solvents) into the cell and repeat the reflectivity measurements over time to monitor the adsorption kinetics and the final structure of the adsorbed layer.

Diagram 1: Experimental Workflow for NR with Deuterated Thiols

Caption: A schematic of the key stages in a neutron reflectometry experiment using deuterated thiol SAMs.

Data Analysis and Interpretation: From Reflectivity to Structure

The raw output of an NR experiment is a reflectivity curve—a plot of reflected intensity versus Qz. The shape of this curve, particularly the position and spacing of interference fringes (Kiessig fringes), contains detailed information about the thickness, density (SLD), and roughness of the layers at the interface.[21]

Because the relationship between the SLD profile and the reflectivity curve is not unique, data analysis typically involves fitting the experimental data to a theoretical model.[22] This is an iterative process where a model of the interface, consisting of a series of layers each with a defined thickness, SLD, and roughness, is refined until the calculated reflectivity curve matches the experimental data.

By simultaneously fitting the data from multiple contrast measurements, a single, robust model of the interfacial structure can be obtained. This global fitting approach significantly reduces ambiguity and provides a high degree of confidence in the final structural model.

Diagram 2: The Principle of Contrast Variation

Caption: Conceptual SLD profile of a deuterated thiol SAM with an adsorbed protein layer.

Applications in Drug Development and Biomaterials

The ability to precisely characterize biomolecular interactions at surfaces makes NR with deuterated thiols a powerful tool for:

-

Drug-Membrane Interactions: Studying how drugs and drug delivery vehicles interact with, penetrate, or disrupt model cell membranes.[23]

-

Protein Adsorption: Quantifying the amount, conformation, and orientation of proteins adsorbed onto biomaterial surfaces, which is critical for biocompatibility.

-

Biosensor Development: Optimizing the immobilization of antibodies or other recognition elements on sensor surfaces and monitoring subsequent binding events.

-

Biofilm Formation: Investigating the initial stages of bacterial adhesion and biofilm formation on surfaces.

Conclusion

Neutron reflectometry, when combined with the strategic use of deuterated thiols for contrast variation, provides an unparalleled view of the nanoscale world of interfaces. The protocols and principles outlined in this application note offer a robust framework for researchers to design and execute experiments that can reveal the intricate structural details governing a wide range of biological and materials systems. By carefully controlling the sample preparation and leveraging the power of isotopic substitution, scientists can unlock new insights into the fundamental processes that occur at surfaces.

References

-

ISIS Neutron Reflectometry (NR). (n.d.). ISIS Neutron and Muon Source. Retrieved February 6, 2026, from [Link]

-

New Design of a Sample Cell for Neutron Reflectometry in Liquid–Liquid Systems and Its Application for Studying Structures at Air–Liquid and Liquid–Liquid Interfaces. (2022). MDPI. Retrieved February 6, 2026, from [Link]

-

Cubitt, R., & Fragneto, G. (n.d.). INTRODUCTION TO NEUTRON REFLECTOMETRY. European Synchrotron Radiation Facility (ESRF). Retrieved February 6, 2026, from [Link]

-

Gnewou, O., et al. (2019). Direct Measurement of Water Permeation in Submerged Alkyl Thiol Self-Assembled Monolayers on Gold Surfaces Revealed by Neutron Reflectometry. Langmuir. Retrieved February 6, 2026, from [Link]

-

Cubitt, R., & Fragneto, G. (2002). Neutron Reflection: Principles and Examples of Applications. In Scattering. Academic Press. Retrieved February 6, 2026, from [Link]

-

Gerelli, Y. (2015). An introduction to neutron reflectometry. EPJ Web of Conferences. Retrieved February 6, 2026, from [Link]

-

Wim, H., et al. (2024). Neutron reflectometry as a powerful tool to elucidate membrane interactions of drug delivery systems. Advances in Colloid and Interface Science. Retrieved February 6, 2026, from [Link]

-

Neutron Reflectometry. (n.d.). TU Delft. Retrieved February 6, 2026, from [Link]

-